molecular formula C19H23N3O B10983065 N-(1-methyl-1H-indol-5-yl)-6-(1H-pyrrol-1-yl)hexanamide

N-(1-methyl-1H-indol-5-yl)-6-(1H-pyrrol-1-yl)hexanamide

Cat. No.: B10983065
M. Wt: 309.4 g/mol
InChI Key: UQNWBIHNKBWACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-indol-5-yl)-6-(1H-pyrrol-1-yl)hexanamide is a synthetic organic compound that features both an indole and a pyrrole moiety These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

N-(1-methylindol-5-yl)-6-pyrrol-1-ylhexanamide

InChI

InChI=1S/C19H23N3O/c1-21-14-10-16-15-17(8-9-18(16)21)20-19(23)7-3-2-4-11-22-12-5-6-13-22/h5-6,8-10,12-15H,2-4,7,11H2,1H3,(H,20,23)

InChI Key

UQNWBIHNKBWACH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)NC(=O)CCCCCN3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-5-yl)-6-(1H-pyrrol-1-yl)hexanamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Indole Moiety: Starting with a suitable indole precursor, such as 1-methylindole, the indole ring is functionalized at the 5-position using electrophilic substitution reactions.

    Attachment of the Hexanamide Chain: The functionalized indole is then reacted with a hexanoic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond.

    Introduction of the Pyrrole Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-5-yl)-6-(1H-pyrrol-1-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyrrole rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the indole and pyrrole rings.

    Reduction: Corresponding amines from the reduction of the amide group.

    Substitution: Various substituted indole and pyrrole derivatives.

Scientific Research Applications

N-(1-methyl-1H-indol-5-yl)-6-(1H-pyrrol-1-yl)hexanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-5-yl)-6-(1H-pyrrol-1-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrrole rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to biological targets. This can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-indol-5-yl)-6-(1H-pyrrol-1-yl)pentanamide
  • N-(1-methyl-1H-indol-5-yl)-6-(1H-pyrrol-1-yl)butanamide

Uniqueness

N-(1-methyl-1H-indol-5-yl)-6-(1H-pyrrol-1-yl)hexanamide is unique due to its specific chain length and the presence of both indole and pyrrole moieties. This combination can result in distinct biological activities and chemical properties compared to its analogs with shorter or longer chains.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.